Methyl 5-nitro-2-(propylamino)benzoate
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Overview
Description
Methyl 5-nitro-2-(propylamino)benzoate, with the chemical formula C₁₁H₁₄N₂O₄, is a compound that belongs to the class of benzoic acid derivatives. It combines a nitro group (NO₂) and an amino group (NH₂) with a benzoate moiety. The compound’s structure consists of a benzene ring substituted with a nitro group at position 5 and an amino group attached to the propyl side chain.
Preparation Methods
Synthetic Routes:
Nitration of Methyl 2-aminobenzoate:
Alkylation with Propylamine:
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents: Reducing agents (e.g., SnCl₂), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines).
Major Products: Reduction yields methyl 5-amino-2-(propylamino)benzoate.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: May have applications in drug development.
Industry: Used in the preparation of other compounds.
Mechanism of Action
The exact mechanism of action for methyl 5-nitro-2-(propylamino)benzoate remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While methyl 5-nitro-2-(propylamino)benzoate is unique due to its specific substitution pattern, similar compounds include other nitro-substituted benzoates and aminobenzoates.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 5-nitro-2-(propylamino)benzoate |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-12-10-5-4-8(13(15)16)7-9(10)11(14)17-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
AIRSGVVWVFXTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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